![molecular formula C20H21N3O3S2 B2683004 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1188362-99-3](/img/structure/B2683004.png)
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
- Cholinesterase Inhibition : The compound exhibits inhibition of acetylcholinesterase (AChE), an enzyme involved in AD progression. AChE inhibitors enhance cholinergic neurotransmission and improve cognitive function .
- Anti-β-Amyloid Aggregation : It also inhibits the aggregation of β-amyloid (Aβ) peptides, which play a crucial role in AD pathology. Aβ aggregation leads to the formation of toxic plaques in the brain .
- Neuroprotection : The compound protects against neurotoxicity induced by hydrogen peroxide (H₂O₂) in neuronal cells (SHSY-5Y cells) .
- Cognition Enhancement : In a mouse model, it significantly improved cognition and spatial memory, even countering scopolamine-induced memory deficits .
- Benzothiazole-Based Anti-TB Compounds : Recent synthetic developments have explored benzothiazole-based compounds for their potential anti-TB activity. The inhibitory concentrations of these molecules were compared with standard reference drugs .
Mechanism of Action
Target of Action
The primary target of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This compound exhibits strong inhibition of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide interacts with AChE by binding to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . This dual binding results in an uncompetitive inhibition of AChE, effectively reducing the enzyme’s activity .
Biochemical Pathways
The action of 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can have downstream effects on various cognitive functions, as acetylcholine is involved in processes such as memory and learning .
Result of Action
The inhibition of AChE by 1-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2-carboxamide leads to an increase in acetylcholine levels, which can enhance cognitive function . Additionally, this compound has shown neuroprotective properties, capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-5-10-16-18(12-13)27-20(22-16)14-6-8-15(9-7-14)21-19(24)17-4-3-11-23(17)28(2,25)26/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWBLYQLSKZODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCCN4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide |
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